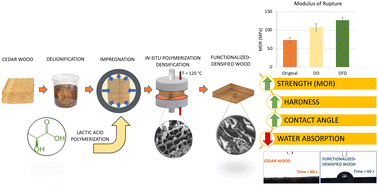Polylactic acid/wood-based in situ polymerized densified composite material†
Materials Advances Pub Date: 2023-10-18 DOI: 10.1039/D3MA00550J
Abstract
To develop an advanced wood bio-composite, an economical and energy-efficient manufacturing strategy is showcased in this study. Wood slabs were delignified and impregnated with a simple modifying precursor of lactic acid oligomers. The impregnated wood samples were in situ polymerized and densified with heat and pressure, turning the wood into a functionalized densified material. The modified material was confirmed by observing the nano and micro-structure with a scanning electron microscope (SEM) and performing chemical analysis using thermogravimetric analysis (TGA). Mechanical property such as modulus of rupture (flexural strength) was measured using an Instron universal testing machine and a water resistance study was conducted using a tensiometer to measure contact angle and surface water absorption. SEM images showed wood lumens thickened and collapsed, with a filled-in sub-structure, leading to a compact multi-layered assembly. The functionalized densified material had better surface wear resistance and excellent mechanical performance (flexural strength was approximately 150% higher than that of the original wood and surface hardness was enhanced). The water absorption rate of the functionalized densified samples reduced significantly compared to the original wood which in turn enhanced the surface water repellency. This was due to the reduction of hydrophilic groups as well as the clogging of the pores (pits) on the wood surface. Such enhanced performance makes the functionalized densified wood composite a promising candidate for advanced structural and engineering applications.


Recommended Literature
- [1] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [2] pH switchable and fluorescent ratiometric squarylium indocyanine dyes as extremely alkaline solution sensors†
- [3] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [4] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [5] Metallic anodes for next generation secondary batteries
- [6] Inside back cover
- [7] 25 years and still going strong: 2′-O-(pyren-1-yl)methylribonucleotides – versatile building blocks for applications in molecular biology, diagnostics and materials science
- [8] Horseradish peroxidase-catalyzed polyacrylamide gels: monitoring their polymerization with BSA-stabilized gold nanoclusters and their functional validation in electrophoresis†
- [9] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [10] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†

Journal Name:Materials Advances
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 13073-21-7









